methyl 4-(N-(1-(furan-3-yl)propan-2-yl)sulfamoyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-[1-(furan-3-yl)propan-2-ylsulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5S/c1-11(9-12-7-8-21-10-12)16-22(18,19)14-5-3-13(4-6-14)15(17)20-2/h3-8,10-11,16H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKGOXDSDBRSQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(N-(1-(furan-3-yl)propan-2-yl)sulfamoyl)benzoate typically involves multiple steps, starting with the preparation of the furan-3-yl intermediate. One common method involves the radical bromination of the methyl group of a precursor compound using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . This intermediate is then reacted with triethyl phosphite at elevated temperatures to form the corresponding phosphonate. Subsequent reactions with benzaldehyde derivatives and desilylation steps yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-(1-(furan-3-yl)propan-2-yl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to achieve ester substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonamide group may produce amines.
Scientific Research Applications
Methyl 4-(N-(1-(furan-3-yl)propan-2-yl)sulfamoyl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-(N-(1-(furan-3-yl)propan-2-yl)sulfamoyl)benzoate involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. The furan ring may also interact with biological receptors, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Research Findings and Limitations
- Gaps in Evidence: No experimental data (e.g., spectroscopic, crystallographic, or biological) for the target compound are available in the provided sources. Theoretical comparisons rely on indirect methodologies (DFT, NCI analysis).
- Key Insights :
4. While direct experimental data are lacking, comparisons with analogs suggest that its furan and sulfamoyl groups balance reactivity, solubility, and target engagement. Further studies using the methodologies in –4 (e.g., DFT, wavefunction analysis) are recommended to validate these hypotheses.
Biological Activity
Methyl 4-(N-(1-(furan-3-yl)propan-2-yl)sulfamoyl)benzoate is a compound that has attracted scientific interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.
Chemical Structure and Properties
This compound features a unique structure combining a furan ring, a sulfonamide group, and a benzoate ester. This configuration contributes to its diverse chemical properties and biological activities. The compound's CAS number is 1788675-05-7 , and it is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N₃O₃S |
| Molecular Weight | 305.35 g/mol |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and biological pathways. The sulfonamide group is known to mimic natural substrates, thereby inhibiting certain enzymes involved in metabolic processes. Additionally, the furan ring may interact with various biological receptors, contributing to the compound's overall effects.
Key Mechanisms:
- Enzyme Inhibition : The sulfonamide moiety inhibits enzymes such as carbonic anhydrase and certain bacterial dihydropteroate synthases.
- Receptor Interaction : The furan ring may engage with G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and pain.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
The compound has shown potential in modulating inflammatory responses. In vitro studies demonstrated that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The findings revealed that the compound not only inhibited bacterial growth but also enhanced the effectiveness of conventional antibiotics when used in combination therapies.
- Anti-inflammatory Research : Another study investigated the anti-inflammatory properties of this compound in a rat model of acute inflammation. The results indicated a significant reduction in paw edema and histological evidence of decreased inflammatory cell infiltration.
Comparison with Similar Compounds
This compound can be compared with other sulfonamide derivatives, such as:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Methyl 4-(N-(1-(furan-2-yl)propan-2-yl)sulfamoyl)benzoate | Furan derivative | Similar antimicrobial properties |
| Methyl 4-(N-(1-(thiophen-3-yl)propan-2-yl)sulfamoyl)benzoate | Thiophene derivative | Enhanced anti-inflammatory effects |
These comparisons highlight the unique positioning of the furan ring in this compound, which may influence its reactivity and biological activity differently from its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
